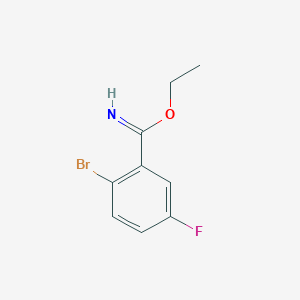

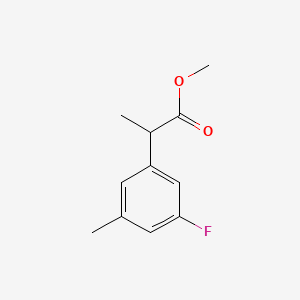

![molecular formula C9H8BrNO2 B2780372 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 108959-12-2](/img/structure/B2780372.png)

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound . It is used in the synthesis of a novel aromatic ester-based polybenzoxazine .

Synthesis Analysis

The compound is synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves the use of formaldehyde solution (37%), ethanolamine, and p-cresol .Molecular Structure Analysis

The molecular formula of “8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is C17H13BrN4 . Its molecular weight is 353.2159 g/mol .Chemical Reactions Analysis

The compound is used in the synthesis of a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups . The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The compound is part of the synthesis of a cross-linked polybenzoxazine (PTMBE) that forms a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .科学的研究の応用

Synthesis Methods

The synthesis of benzo[b][1,4]oxazines, including derivatives like 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can be efficiently conducted in ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method offers the advantages of good yields, short reaction times, and the reusability of the ionic liquid (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2012).

Antimicrobial Activity

Compounds derived from benzo[b][1,4]oxazin-3(4H)-ones have shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of certain substituents, such as fluorine, has been found to enhance these antimicrobial properties, highlighting the potential for designing new antimicrobial agents based on this chemical framework (Liang Fang, H. Zuo, Zhu-Bo Li, et al., 2011).

Corrosion Inhibition

Derivatives of benzo[d][1,3]oxazin-4-ones, a related class of compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest that the structure of these compounds, including the amount of nitrogen and molecular weight, significantly affects their efficiency as corrosion inhibitors, with some derivatives achieving high inhibition efficiency (A. Kadhim, A. Al-Okbi, D. Jamil, et al., 2017).

Chemical Reactions and Properties

The benzoxazine ring, a key feature in 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can participate in various chemical reactions, offering pathways to synthesize novel compounds. For instance, the reaction of benzoxazine derivatives with o-aminophenol derivatives leads to an intermolecular heterocycle exchange, demonstrating the versatility of benzoxazines in synthetic chemistry (T. Nozoe, H. Okai, H. Wakabayashi, S. Ishikawa, 1988).

将来の方向性

特性

IUPAC Name |

8-bromo-6-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOZIFYYHSGUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

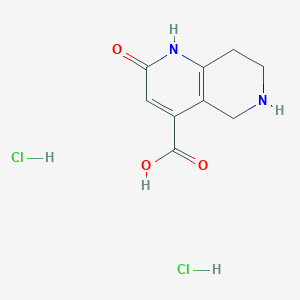

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)

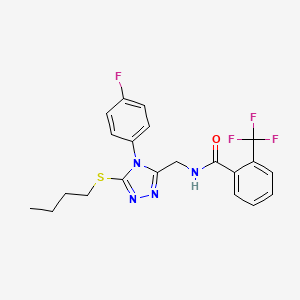

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)

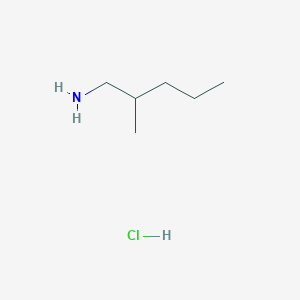

![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)

![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)

![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)